![molecular formula C23H26OSi B14320323 Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane CAS No. 105024-73-5](/img/structure/B14320323.png)
Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups, a phenyl group, and a 3-(3-phenoxyphenyl)propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane typically involves the reaction of phenylsilane with appropriate reagents to introduce the 3-(3-phenoxyphenyl)propyl group. One common method involves the use of Grignard reagents, where phenylmagnesium bromide reacts with a silicon-containing precursor to form the desired product . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-containing groups to simpler silanes.
Substitution: The phenyl and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can introduce various functional groups onto the silicon atom.
Applications De Recherche Scientifique
Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and organosilicon compounds.
Biology: The compound can be employed in the development of silicon-based biomolecules and drug delivery systems.
Medicine: Research into its potential as a component in pharmaceuticals and medical devices is ongoing.
Industry: It finds applications in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane involves interactions with molecular targets through its silicon-containing groups. These interactions can influence various biochemical pathways and processes. The compound’s unique structure allows it to participate in specific reactions, making it valuable in targeted applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylsilane: Similar in structure but lacks the 3-(3-phenoxyphenyl)propyl group.
Dimethylphenylsilane: Contains two methyl groups and a phenyl group but lacks the propyl group.
Diphenylsilane: Contains two phenyl groups instead of the mixed phenyl and propyl groups.
Uniqueness
Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane is unique due to the presence of the 3-(3-phenoxyphenyl)propyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
105024-73-5 |
|---|---|
Formule moléculaire |
C23H26OSi |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
dimethyl-[3-(3-phenoxyphenyl)propyl]-phenylsilane |
InChI |
InChI=1S/C23H26OSi/c1-25(2,23-16-7-4-8-17-23)18-10-12-20-11-9-15-22(19-20)24-21-13-5-3-6-14-21/h3-9,11,13-17,19H,10,12,18H2,1-2H3 |
Clé InChI |
NAVYXEAZTRNBES-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5-{[2-(nitromethylidene)-1,3-oxazolidin-3-yl]methyl}pyridine](/img/structure/B14320243.png)
![(4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone](/img/structure/B14320246.png)
![4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile](/img/structure/B14320252.png)
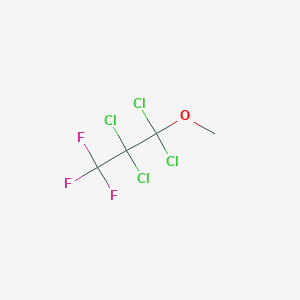
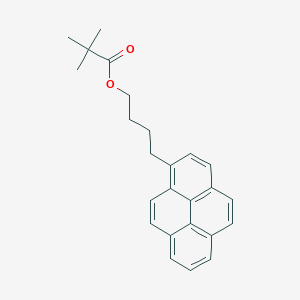

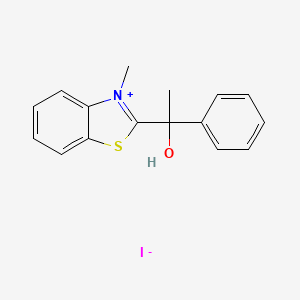
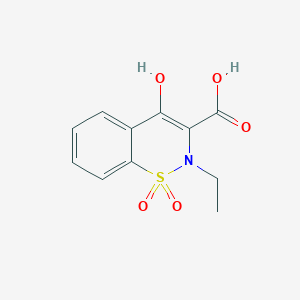
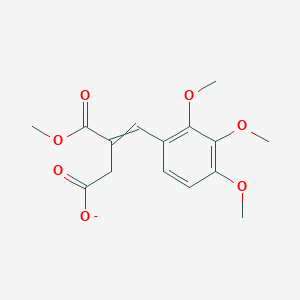
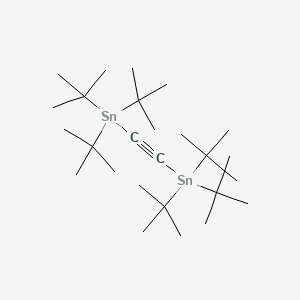
![6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione](/img/structure/B14320312.png)
![5-[(3,4-Dimethoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14320315.png)
![N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide](/img/structure/B14320316.png)
![Ethyl 2-[1-(hydroxyamino)ethylidene]hydrazine-1-carboxylate](/img/structure/B14320321.png)
